molecular formula C13H20N2O B14837736 2-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine CAS No. 1243414-17-6

2-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine

Cat. No.: B14837736
CAS No.: 1243414-17-6
M. Wt: 220.31 g/mol
InChI Key: RQNCESGJIUMZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine is an organic compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a pyridine ring substituted with a methylamine group. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a pyridine derivative with tert-butyl and cyclopropoxy groups under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative with a hydroxyl group, while reduction may produce a fully saturated amine.

Scientific Research Applications

2-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine is unique due to its combination of a cyclopropoxy group and a pyridine ring with a methylamine substitution. This unique structure imparts specific chemical properties and reactivity that are not found in the similar compounds listed above.

Properties

CAS No.

1243414-17-6

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-tert-butyl-4-cyclopropyloxy-N-methylpyridin-3-amine

InChI

InChI=1S/C13H20N2O/c1-13(2,3)12-11(14-4)10(7-8-15-12)16-9-5-6-9/h7-9,14H,5-6H2,1-4H3

InChI Key

RQNCESGJIUMZRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1NC)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.